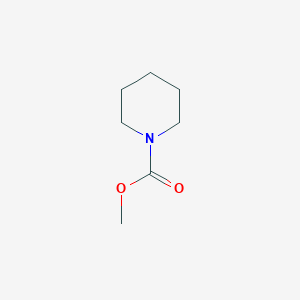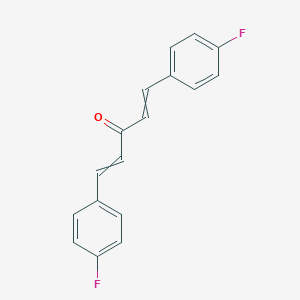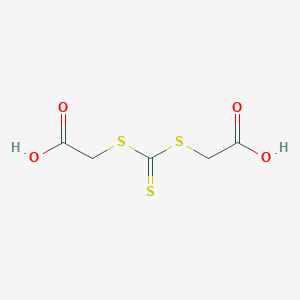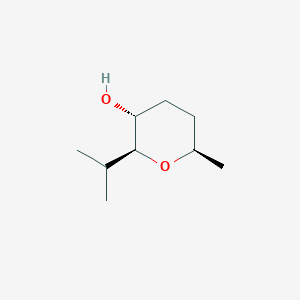
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol is a chemical compound that belongs to the family of monoterpenes. It is commonly known as pulegol, which is a colorless liquid with a minty odor. Pulegol is widely used in the fragrance and flavor industry due to its minty aroma. However, it has also been found to have various scientific research applications.
Wirkmechanismus
The mechanism of action of pulegol is not fully understood. However, studies have suggested that it exerts its effects by modulating various cellular pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Pulegol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Pulegol has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Pulegol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of pulegol is that it has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pulegol. One area of interest is its potential use in cancer therapy. Studies have shown that pulegol can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a natural preservative in the food industry. Pulegol has been found to have antimicrobial properties, which can help prevent the growth of microorganisms in food products. Additionally, further studies are needed to fully understand the mechanism of action of pulegol and its potential use in various biomedical applications.
Synthesemethoden
Pulegol can be synthesized from the essential oil of peppermint or spearmint. The essential oil is first subjected to fractional distillation to isolate the pulegone compound. Pulegone is then hydrogenated in the presence of a catalyst to produce pulegol.
Wissenschaftliche Forschungsanwendungen
Pulegol has been extensively studied for its various scientific research applications. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. Pulegol has also been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
133909-68-9 |
|---|---|
Produktname |
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2S,3R,6R)-6-methyl-2-propan-2-yloxan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6(2)9-8(10)5-4-7(3)11-9/h6-10H,4-5H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI-Schlüssel |
NJLJSUDPYNNOMG-HLTSFMKQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](O1)C(C)C)O |
SMILES |
CC1CCC(C(O1)C(C)C)O |
Kanonische SMILES |
CC1CCC(C(O1)C(C)C)O |
Synonyme |
2H-Pyran-3-ol,tetrahydro-6-methyl-2-(1-methylethyl)-,(2alpha,3bta,6alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



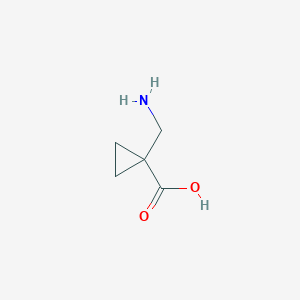
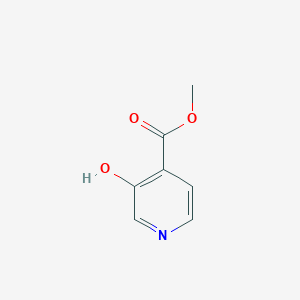
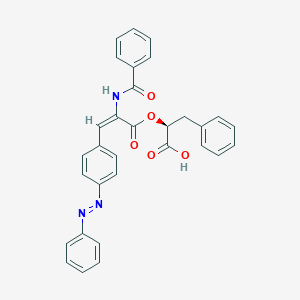
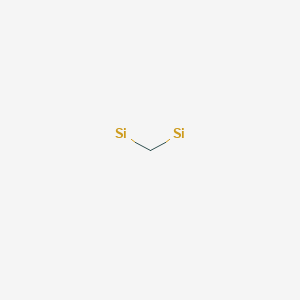

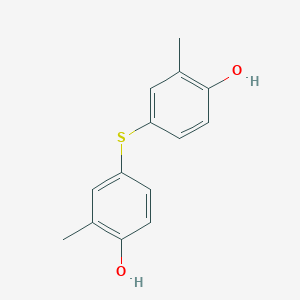



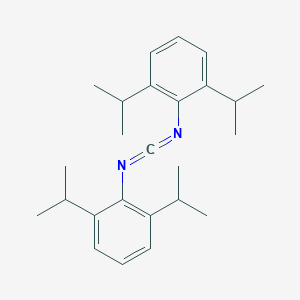
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
